Cas no 1226408-29-2 (2-(2,4-dimethylphenyl)methylpiperidine)

2-(2,4-dimethylphenyl)methylpiperidine 化学的及び物理的性質
名前と識別子
-
- 2-(2,4-dimethylphenyl)methylpiperidine
- EN300-1275754
- 2-[(2,4-dimethylphenyl)methyl]piperidine
- CS-0281591
- 2-(2,4-Dimethylbenzyl)piperidine
- 1226408-29-2
- AKOS012095901
-
- インチ: 1S/C14H21N/c1-11-6-7-13(12(2)9-11)10-14-5-3-4-8-15-14/h6-7,9,14-15H,3-5,8,10H2,1-2H3
- InChIKey: UXCWBTXDGBLDJH-UHFFFAOYSA-N
- ほほえんだ: N1CCCCC1CC1C=CC(C)=CC=1C
計算された属性
- せいみつぶんしりょう: 203.167399674g/mol
- どういたいしつりょう: 203.167399674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 12Ų
2-(2,4-dimethylphenyl)methylpiperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1275754-2.5g |
2-[(2,4-dimethylphenyl)methyl]piperidine |
1226408-29-2 | 2.5g |
$1428.0 | 2023-05-26 | ||
Enamine | EN300-1275754-0.05g |
2-[(2,4-dimethylphenyl)methyl]piperidine |
1226408-29-2 | 0.05g |
$612.0 | 2023-05-26 | ||
Enamine | EN300-1275754-5.0g |
2-[(2,4-dimethylphenyl)methyl]piperidine |
1226408-29-2 | 5g |
$2110.0 | 2023-05-26 | ||
Enamine | EN300-1275754-50mg |
2-[(2,4-dimethylphenyl)methyl]piperidine |
1226408-29-2 | 50mg |
$468.0 | 2023-10-01 | ||
Enamine | EN300-1275754-100mg |
2-[(2,4-dimethylphenyl)methyl]piperidine |
1226408-29-2 | 100mg |
$490.0 | 2023-10-01 | ||
Enamine | EN300-1275754-500mg |
2-[(2,4-dimethylphenyl)methyl]piperidine |
1226408-29-2 | 500mg |
$535.0 | 2023-10-01 | ||
Enamine | EN300-1275754-0.25g |
2-[(2,4-dimethylphenyl)methyl]piperidine |
1226408-29-2 | 0.25g |
$670.0 | 2023-05-26 | ||
Enamine | EN300-1275754-0.5g |
2-[(2,4-dimethylphenyl)methyl]piperidine |
1226408-29-2 | 0.5g |
$699.0 | 2023-05-26 | ||
Enamine | EN300-1275754-1.0g |
2-[(2,4-dimethylphenyl)methyl]piperidine |
1226408-29-2 | 1g |
$728.0 | 2023-05-26 | ||
Enamine | EN300-1275754-0.1g |
2-[(2,4-dimethylphenyl)methyl]piperidine |
1226408-29-2 | 0.1g |
$640.0 | 2023-05-26 |
2-(2,4-dimethylphenyl)methylpiperidine 関連文献
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Yutao Li,Jie Song RSC Adv., 2015,5, 40065-40069
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6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
2-(2,4-dimethylphenyl)methylpiperidineに関する追加情報
2-(2,4-Dimethylphenyl)methylpiperidine: A Comprehensive Overview
2-(2,4-Dimethylphenyl)methylpiperidine (CAS No. 1226408-29-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique dimethylphenyl and methylpiperidine moieties, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.
The chemical structure of 2-(2,4-Dimethylphenyl)methylpiperidine consists of a piperidine ring substituted with a methyl group and a 2,4-dimethylphenyl moiety. This structural configuration imparts the compound with distinct physicochemical properties, including solubility, stability, and reactivity. These properties are crucial for its potential use in drug development and other chemical applications.
Recent studies have highlighted the pharmacological potential of 2-(2,4-Dimethylphenyl)methylpiperidine. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and analgesic properties. The mechanism of action is believed to involve the modulation of key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines.
In addition to its anti-inflammatory effects, 2-(2,4-Dimethylphenyl)methylpiperidine has also been investigated for its potential as an anticonvulsant agent. Preclinical studies have demonstrated that this compound can effectively reduce seizure activity in animal models of epilepsy. The exact mechanism by which it exerts its anticonvulsant effects is still under investigation, but it is hypothesized to involve the modulation of neurotransmitter systems, particularly GABAergic and glutamatergic pathways.
The safety profile of 2-(2,4-Dimethylphenyl)methylpiperidine is another important aspect that has been extensively studied. Toxicological evaluations have shown that this compound exhibits low toxicity at therapeutic doses. However, as with any new chemical entity, further long-term safety studies are necessary to ensure its suitability for clinical use.
In the realm of drug discovery and development, 2-(2,4-Dimethylphenyl)methylpiperidine has shown promise as a lead compound for the synthesis of novel therapeutic agents. Researchers are exploring various structural modifications to enhance its pharmacological properties and improve its therapeutic index. For example, substituting different functional groups on the piperidine ring or the phenyl moiety can lead to compounds with enhanced potency and selectivity.
The synthetic accessibility of 2-(2,4-Dimethylphenyl)methylpiperidine is another factor that contributes to its appeal in pharmaceutical research. Efficient synthetic routes have been developed to produce this compound on a large scale, making it readily available for both academic and industrial applications. These synthetic methods often involve multi-step reactions that can be optimized for yield and purity.
Beyond its direct therapeutic applications, 2-(2,4-Dimethylphenyl)methylpiperidine has also found use as a building block in the synthesis of more complex molecules. Its versatile reactivity allows chemists to incorporate it into a wide range of molecular frameworks, opening up new possibilities for drug design and development.
In conclusion, 2-(2,4-Dimethylphenyl)methylpiperidine (CAS No. 1226408-29-2) is a promising compound with a diverse array of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further investigation and development. As research in this area continues to advance, it is likely that new insights into the therapeutic potential of this compound will emerge.
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